molecular formula C12H12ClN3O2S B1456852 N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide CAS No. 1365963-10-5

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide

Cat. No.: B1456852
CAS No.: 1365963-10-5
M. Wt: 297.76 g/mol
InChI Key: MWZSGPWZWBLJHI-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its core structure is based on a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a privileged heterocycle known for its ability to interact with the ATP-binding sites of various kinases. This compound is specifically recognized as a key precursor in the synthesis of fused tricyclic thienopyridines , which have demonstrated potent and selective inhibitory activity against a range of kinases. Research has highlighted its utility in constructing molecules that target critical signaling pathways. For instance, analogs derived from this intermediate have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) , a kinase implicated in neuronal development and Down syndrome pathologies. The reactive chloroacetamide group enables further functionalization, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency. Its primary research value lies in its role as a versatile building block for probing kinase function and for the design of novel therapeutic agents targeting oncology and central nervous system disorders.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-7(17)16-3-2-8-9(5-14)12(15-11(18)4-13)19-10(8)6-16/h2-4,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZSGPWZWBLJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core

The fundamental step is the synthesis of 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride, a key intermediate in the preparation of the target compound. A patented method (CN102432626A) describes an efficient and industrially viable synthesis route with the following steps:

  • Step 1: Formation of Imines

    • Reactants: Water, formaldehyde, and 2-thiophene ethylamine.
    • Conditions: Heating at 50–55 °C for 20–30 hours.
    • Workup: Extraction with dichloroethane, washing with saturated saline, and evaporation under reduced pressure to obtain imines.
  • Step 2: Cyclization and Salt Formation

    • Reactants: The imines obtained from Step 1, ethanolic hydrogen chloride (25–30% concentration), water, and activated carbon.
    • Conditions: Heating at 65–75 °C for 4–8 hours, followed by treatment with activated carbon for 0.5–1 hour.
    • Workup: Filtration, cooling to 0–5 °C for 1–2 hours, filtration, and oven drying to yield 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride.
  • Advantages :

    • Mild reaction conditions and fewer reaction steps.
    • Use of ethanol and hydrogen chloride avoids the need for hydrogen chloride gas.
    • Low environmental pollution and reduced production costs.
    • Suitable for industrial scale-up.

Mass Ratios in Step 1 and Step 2:

Component Mass Ratio (Step 1) Mass Ratio (Step 2)
Water 200
Formaldehyde 50–60
2-Thiophene ethylamine 120–130
Imines 130–150
Ethanolic hydrogen chloride 480–520
Water 45–55
Activated carbon (gac) 2–4

Preferred mass ratio for Step 1 is Water:Formaldehyde:2-Thiophene ethylamine = 200:52:127.

Functionalization to Obtain N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide

While the patent primarily details the synthesis of the tetrahydrothieno[3,2-c]pyridine hydrochloride intermediate, the target compound requires further chemical transformations, including:

  • Introduction of the acetyl group at the 6-position.
  • Introduction of the cyano group at the 3-position.
  • Coupling with 2-chloroacetamide to form the final amide linkage.

These transformations typically involve:

  • Acetylation: Using acetylating agents (e.g., acetic anhydride or acetyl chloride) under controlled conditions to selectively introduce the acetyl group.
  • Cyanation: Introduction of the cyano group through nucleophilic substitution or via cyano transfer reagents.
  • Amide Formation: Reaction of the amine group on the tetrahydrothieno[2,3-c]pyridine core with 2-chloroacetyl chloride or its derivatives under basic conditions to afford the chloroacetamide.

Due to limited direct literature on this exact compound's detailed preparation steps beyond the core intermediate, these steps are inferred based on standard synthetic organic chemistry practices for similar heterocyclic compounds.

Summary Table of Preparation Steps

Step No. Process Key Reactants/Conditions Outcome/Notes
1 Imines Formation Water, Formaldehyde, 2-Thiophene ethylamine; 50–55 °C, 20–30 h Formation of imines extracted with dichloroethane
2 Cyclization & Salt Formation Imines, ethanolic HCl (25–30%), water, activated carbon; 65–75 °C, 4–8 h Formation of tetrahydrothiophene[3,2-c]pyridine hydrochloride salt
3 Acetylation Acetylating agent (e.g., acetic anhydride) Introduction of acetyl group at 6-position
4 Cyanation Cyanide source or cyano transfer reagent Introduction of cyano group at 3-position
5 Amide Coupling 2-Chloroacetyl chloride, base Formation of 2-chloroacetamide linkage

Research Findings and Industrial Relevance

  • The patented synthesis of the tetrahydrothiophene[3,2-c]pyridine hydrochloride intermediate is optimized for industrial production due to its mild conditions, avoidance of hazardous gases, and reduced waste generation.
  • The use of ethanol as solvent and hydrogen chloride in solution form simplifies the process and enhances safety.
  • The method achieves good yields with relatively simple purification steps, including filtration and recrystallization.
  • The raw materials are inexpensive and readily available, which is advantageous for cost-effective manufacturing.
  • Subsequent functionalizations to obtain the final compound are standard in heterocyclic chemistry and can be adapted from known procedures for similar molecules.

Chemical Reactions Analysis

Types of Reactions

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide exhibit promising antimicrobial properties. Studies have shown that these types of thieno[2,3-c]pyridine derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the cyano group enhances the compound's ability to interact with microbial targets, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. Initial studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The thieno[2,3-c]pyridine structure is believed to play a crucial role in the modulation of these pathways .

Pharmacological Applications

Neuropharmacology
this compound has shown potential in neuropharmacological studies. It may act as a modulator of neurotransmitter systems, particularly in conditions like anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its applicability in treating neurological disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Various modifications to the core structure can lead to enhanced potency and selectivity against specific targets. For instance:

ModificationEffect on Activity
Addition of halogensIncreased potency against certain bacterial strains
Alteration of side chainsImproved solubility and bioavailability
Variation in functional groupsEnhanced interaction with target proteins

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted on a series of thieno[2,3-c]pyridine derivatives including this compound, researchers found significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of this compound revealed that it effectively induces apoptosis in breast cancer cell lines. Flow cytometry analysis showed increased early and late apoptotic cells upon treatment with this compound .

Mechanism of Action

The mechanism of action of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Modulating Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Structural Variations in Analogues

Substituents at positions 3, 6, and 2 define key differences (Table 1):

Table 1: Structural Comparison of Thieno[2,3-c]pyridine Derivatives

Compound Name R6 Substituent R3 Substituent R2 Substituent Key Functional Groups Reference
Target Compound Acetyl Cyano 2-Chloroacetamide Acetyl, Cyano, Chloro
N-(7-Methyl-...-yl)acetamide (Compound 24) Methyl - Acetamide Methyl, Acetamide
N-(6-Benzyl-...-yl)-2-chloroacetamide Benzyl Cyano 2-Chloroacetamide Benzyl, Cyano, Chloro
Patent Derivatives (e.g., C07D 495/00) Variants* Variants* Halogens, Aromatics* Carbamoyl, Indole, Benzoyl

*Patent compounds () exhibit diverse substituents, including 4,6-dichloroindole-2-carboxamide and benzoyl-histidinamide, highlighting modular design for tailored properties .

Physicochemical Properties

Melting Points and Spectral Data

  • Target Compound : Melting point data are unavailable, but IR and NMR profiles are expected to align with analogues. For instance, compound 24 () shows IR peaks at 3,390 cm⁻¹ (NH), 1,730 cm⁻¹ (C=O), and 1,690 cm⁻¹ (C=O), with NMR signals for acetyl (δ 2.10 ppm) and methyl groups (δ 2.50 ppm) .
  • Chloroacetamide Derivatives: The chloro group increases polarity, likely lowering solubility in non-polar solvents compared to methyl or benzyl variants .

Reactivity

  • The 3-cyano group enhances electrophilicity, facilitating nucleophilic additions, as seen in and .
  • The 2-chloroacetamide moiety is reactive toward thiols and amines, enabling conjugation with biomolecules (e.g., thiouracil in ) .

Functional and Application-Based Comparisons

Pharmacological Potential

  • Target Compound : The acetyl group may improve metabolic stability, while the chloroacetamide could serve as a warhead in covalent inhibitors.
  • Benzyl Variant () : The bulky benzyl group might enhance lipophilicity, favoring blood-brain barrier penetration .
  • Patent Derivatives : Compounds with indole or benzoyl groups () are likely designed for receptor-targeted therapies .

Biological Activity

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with an acetyl group and a cyano group, contributing to its unique chemical properties. The molecular formula is C11H10ClN3OC_{11}H_{10}ClN_3O, with a molecular weight of approximately 235.67 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes that play critical roles in cellular processes. For instance, it has been shown to inhibit kinases involved in signaling pathways that regulate cell proliferation and survival.

2. Receptor Modulation:
this compound could interact with G-protein-coupled receptors (GPCRs) or nuclear receptors, modulating their activity and influencing downstream signaling cascades.

3. Antimicrobial Activity:
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against Gram-positive and Gram-negative bacteria.

Biological Activity Data

A summary of the biological activities and relevant study findings is presented in the following table:

Activity Target/Organism Effect Reference
AntimicrobialE. coliMIC = 50 mg/mL
AntimicrobialS. aureusModerate inhibition
Kinase InhibitionVarious kinasesSignificant inhibition observed
Receptor ModulationGPCRsAltered signaling pathways

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Antimicrobial Efficacy Study:
    In vitro tests demonstrated that the compound effectively inhibited the growth of E. coli and S. aureus. The study reported an MIC of 50 mg/mL against E. coli, indicating its potential as an antibacterial agent .
  • Kinase Inhibition Assay:
    A recent investigation assessed the compound's ability to inhibit specific kinases involved in cancer cell proliferation. Results indicated that it significantly reduced kinase activity compared to control groups .
  • Receptor Interaction Study:
    Another study explored the binding affinity of this compound to GPCRs. The findings suggested that it could act as a modulator for certain receptors linked to metabolic processes .

Q & A

Q. Advanced Research Focus

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for chloroacetamide attachment .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps by stabilizing transition states .
  • By-Product Mitigation :
    • Employ column chromatography (silica gel, ethyl acetate/hexane) to separate acetylated impurities .
    • Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

How to address contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

  • Scenario : Discrepancies in ¹H NMR integration ratios.
  • Resolution :
    • Verify sample purity via HPLC (C18 column, acetonitrile/water gradient).
    • Compare with computational predictions (e.g., ChemDraw simulations) .
    • Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in the tetrahydrothienopyridine region .

What methodologies elucidate the biological activity of this compound?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Enzyme inhibition studies (e.g., kinase assays) using fluorescence-based detection .
    • Cytotoxicity profiling (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., ATP-binding sites) .
  • Mechanistic Studies :
    • ROS detection via DCFH-DA probes to evaluate oxidative stress induction .
    • Apoptosis assays (Annexin V/PI staining) .

How to analyze reaction mechanisms for functional group modifications?

Q. Advanced Research Focus

  • Cyano Group Reduction :
    • Method : Catalytic hydrogenation (H₂/Pd-C) converts –CN to –CH₂NH₂. Monitor via IR spectroscopy (loss of ~2200 cm⁻¹ peak) .
  • Chloroacetamide Reactivity :
    • Nucleophilic Substitution : React with thiols (e.g., glutathione) in PBS buffer (pH 7.4) to assess bioactivity .
    • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with amines .

What are the challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Scale-Up Hurdles :
    • Exothermic reactions (e.g., acetylation) require jacketed reactors for temperature control .
    • Recrystallization optimization (e.g., ethanol/water mixtures) to maintain >98% purity .
  • Process Analytical Technology (PAT) :
    • Implement in-line FTIR to monitor reaction progression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.